(3R)-羟基-β-离子酮

描述

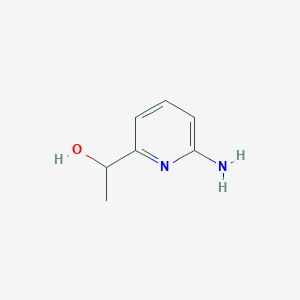

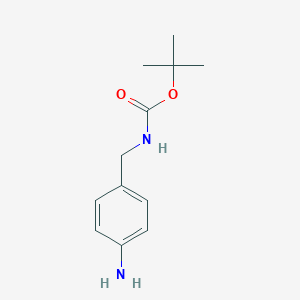

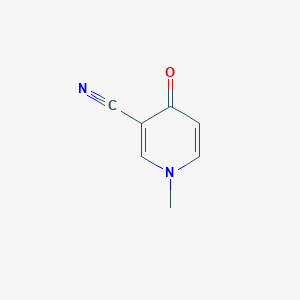

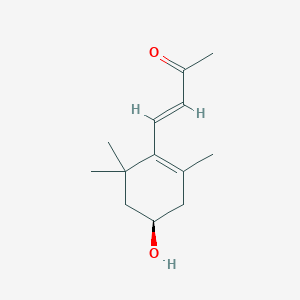

“(3R)-hydroxy-beta-ionone” is a chemical compound that is a subclass of megastigmane . It is a derivative of beta-ionone, characterized by the presence of an ®-hydroxy group at the 3-position .

Synthesis Analysis

“(3R)-hydroxy-beta-ionone” is a β-ionone compound having an ®-hydroxy group at the 3-position . It has been mentioned as a cleavage product of zeaxanthin .Molecular Structure Analysis

The molecular structure of “(3R)-hydroxy-beta-ionone” has been analyzed in various studies. For instance, molecular dynamics simulations have been performed for XDH complexed to “(3R)-hydroxy-beta-ionone” and other ligands .Chemical Reactions Analysis

“(3R)-hydroxy-beta-ionone” is functionally related to β-ionone and is a type of apo carotenoid monoterpenoid .Physical And Chemical Properties Analysis

“(3R)-hydroxy-beta-ionone” has a formula of C13H20O2, a net charge of 0, an average mass of 208.29670, and a mono-isotopic mass of 208.14633 .科学研究应用

苔藓中的共生作用

(3R)-羟基-β-离子酮已被确认为苔藓Rhynchostegium pallidifolium中的生长抑制剂,表明其在共生活动中的作用。该化合物被发现抑制了各种幼苗的生长,表明其在自然植物竞争和纯种群的形成中具有潜力(Kato‐Noguchi, Seki, & Shigemori, 2010)。

从叶黄素中的酶合成

对Enterobacter hormaechei YT-3的研究揭示了从叶黄素合成3-羟基-β-离子酮的酶合成过程。涉及的酶EhLCD显示出在生产这种化合物方面的生物技术应用潜力,该化合物在食品和饮料中具有应用(Long et al., 2021)。

合成和转化为类胡萝卜素

对(3R)-3-羟基-β-离子酮的合成及其转化为类胡萝卜素如β-隐亭的研究突显了其在合成生物活性类胡萝卜素中的作用(Khachik & Chang, 2011)。

在植物生长抑制中的作用

该化合物已被研究其在光诱导的植物下胚轴生长抑制中的作用,表明其作为植物中的天然生长调节剂的潜力(Kato‐Noguchi, 1992)。

微生物转化

对链霉菌菌株对α-离子酮转化为3-羟基-β-离子酮的微生物转化研究提供了对区域和立体选择性羟基化的见解,这对于生物技术应用至关重要(Lutz-Wahl et al., 1998)。

生物除草剂开发

对Elaeocarpus floribundus叶片的研究确定了(3R)-3-羟基-β-离子酮作为一种强效共生物质,暗示其在植物基生物除草剂开发中的应用(Hossen et al., 2021)。

安全和危害

未来方向

属性

IUPAC Name |

(E)-4-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRZSVYKDDZRQY-MVIFTORASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456187 | |

| Record name | Apo-9-zeaxanthinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-hydroxy-beta-ionone | |

CAS RN |

50281-38-4 | |

| Record name | Apo-9-zeaxanthinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-beta-ionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。